methyl 2-cyano-4-hydroxybenzoate
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Overview
Description
Methyl 2-cyano-4-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, featuring a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-cyano-4-benzoate.
Reduction: The cyano group can be reduced to an amine group, yielding methyl 2-amino-4-hydroxybenzoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Methyl 2-cyano-4-benzoate.
Reduction: Methyl 2-amino-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-cyano-4-hydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Methyl 2-amino-4-hydroxybenzoate: Contains an amino group instead of a cyano group.
Methyl 2-cyano-4-methoxybenzoate: Features a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-cyano-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-cyano-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIBYHNQAAPVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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